tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate
Overview
Description
tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The pyrazolo[1,5-a]pyrimidine core can be modified through cyclization reactions to form different ring structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular pathways and processes. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and potential as a therapeutic agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3’,4’:3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate is unique due to its specific structural features and the presence of the chloromethyl group, which can be further modified to create a variety of derivatives with different biological activities .
Biological Activity
Chemical Structure and Properties
Tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate features a complex bicyclic structure that includes a tetrazole ring and various functional groups that may influence its biological activity. The presence of the chloromethyl group suggests potential reactivity that could be leveraged in medicinal chemistry.
Biological Activity
While specific studies on this compound are scarce, similar compounds with tetrazole and carboxylate functionalities have been investigated for various biological activities:
- Antimicrobial Activity : Compounds containing tetrazole rings have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation.
- Anticancer Properties : Many derivatives of tetrazoles have been studied for their anticancer properties, often linked to their ability to induce apoptosis in cancer cells or inhibit tumor growth.
- Enzyme Inhibition : The structural characteristics of tetrazoles allow them to act as enzyme inhibitors in various biochemical pathways.
Research Findings and Case Studies
Research into related compounds has yielded significant findings:
- Study on Tetrazole Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that certain tetrazole derivatives exhibited high inhibition rates against specific cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Antimicrobial Efficacy : Research indicated that tetrazole-containing compounds displayed notable antibacterial activity against strains of Staphylococcus aureus, suggesting potential for development as new antibiotics .
Data Table of Related Compounds
Here is a comparative table summarizing the biological activities of related compounds:
Properties
IUPAC Name |
tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3/c1-14(2,3)22-13(21)18-6-9-10(7-18)17-19-11(20)4-8(5-15)16-12(9)19/h4,17H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXZZNYIFREIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN3C2=NC(=CC3=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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